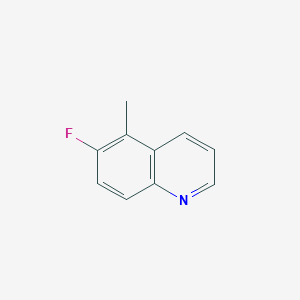

6-Fluoro-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPFRHXWHGPOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311817 | |

| Record name | 6-Fluoro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107224-22-6 | |

| Record name | 6-Fluoro-5-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107224-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies for 6 Fluoro 5 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process influenced by the inherent electronic properties of the fused heterocyclic structure. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, EAS predominantly occurs on the carbocyclic (benzene) ring. reddit.com In unsubstituted quinoline, electrophiles preferentially attack the C5 and C8 positions. reddit.com

Nucleophilic Aromatic Substitution (SNAr) at Fluorine or Other Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org

In the context of 6-fluoro-5-methylquinoline, the fluorine atom at the C6 position can act as a leaving group in SNAr reactions. The inherent electron-withdrawing character of the quinoline ring system facilitates this process. While the fluorine atom is a less reactive leaving group compared to chlorine or bromine in some contexts, its displacement is feasible under appropriate conditions with potent nucleophiles. For example, in related fluoroquinolines, the displacement of a halogen is a common strategy. The substitution of a 4-chloro group by a methoxide (B1231860) ion to form 6-fluoro-4-methoxy-2-methylquinoline demonstrates the viability of SNAr on the quinoline core. Similarly, the carbonitrile group in other quinoline derivatives can undergo nucleophilic substitution. vulcanchem.com This reactivity allows for the introduction of a variety of nucleophiles, such as amines or thiols, at halogenated positions, enabling the synthesis of diverse functionalized quinoline derivatives. vulcanchem.com

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For halogenated quinolines, these reactions provide efficient pathways for structural diversification.

Iridium-catalyzed C-H borylation has become a premier method for the functionalization of heteroarenes, creating versatile organoboronate ester intermediates without requiring pre-existing reactive groups like halides. nih.gov This methodology has been successfully applied to 6-fluoroquinolines, providing a route to valuable fluoroquinolone structures. nih.govnih.govacs.org The general reaction involves treating the fluoroquinoline substrate with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst like [Ir(OMe)COD]₂ and a bidentate ligand, often 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). nih.gov

Table 1: General Conditions for Iridium-Catalyzed C-H Borylation of Fluoroquinolines

| Parameter | Condition | Source |

| Substrate | 6-Fluoroquinoline (B108479) derivatives | nih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | nih.gov |

| Catalyst | [Ir(OMe)(COD)]₂ | nih.gov |

| Ligand | 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) | nih.gov |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 80 °C |

Controlling regioselectivity is a significant challenge in the C-H functionalization of quinolines. nih.gov In iridium-catalyzed borylation, selectivity is typically governed by steric factors, but electronic effects and directing groups can play a crucial role, especially in heteroaromatic systems. researchgate.netmdpi.com For 6-fluoroquinoline substrates, research has shown that the borylation occurs selectively at the C7 position. acs.org This regioselectivity is influenced by the electronic properties of the fluoroquinoline core. In some systems, borylation can also occur at the C5 position. The use of specific ligands, such as terpyridine derivatives, can direct borylation to the ortho position relative to the fluorine atom in fluoroarenes. researchgate.net In 4-quinolones, a related class of compounds, N-directed borylation can selectively occur at the C8 position. researchgate.net

The quinoline boronic esters generated from C-H borylation are highly versatile synthetic intermediates that can be converted into a wide array of functional groups, often with retention of stereochemistry if a chiral center is present. nih.govrsc.orgrsc.org These transformations enable the synthesis of compounds relevant to medicinal chemistry. nih.govnih.gov

Key transformations include:

Halogenation: The boronic ester can be converted to bromo- or iodo-quinolines in high yields using copper(II) bromide or copper(I) iodide, respectively. nih.gov

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can transform the C-B bond into a C-O bond, yielding a hydroxylated quinoline. nih.gov

Amination: The Chan-Evans-Lam reaction, typically involving copper catalysts, allows for the formation of C-N bonds, converting boronic esters into amines. whiterose.ac.uk

Cross-Coupling: The boronic ester itself is an ideal partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new C-C bonds. rsc.org

Table 2: Selected Subsequent Transformations of a 6-Fluoro-2-methyl-7-(pinacolatoboryl)quinoline Intermediate

| Transformation | Reagents and Conditions | Product | Source |

| Bromination | CuBr₂ (2.0 equiv), MeOH/H₂O, 60 °C, 16 h | 7-Bromo-6-fluoro-2-methylquinoline | nih.govacs.org |

| Iodination | CuI (2.0 equiv), MeCN, 80 °C, 16 h | 7-Iodo-6-fluoro-2-methylquinoline | nih.gov |

| Suzuki Coupling | Pd(dba)₂, P(o-tol)₃, Na₂CO₃, 5-bromoindole, THF/H₂O, 50 °C, 24 h | 6-Fluoro-7-(1H-indol-5-yl)-2-methylquinoline | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos, NaOtBu, Piperidine, Toluene, 80 °C, 16 h | 6-Fluoro-2-methyl-7-(piperidin-1-yl)quinoline | nih.gov |

| Oxidation | 30% H₂O₂, MeOH, 0 °C to rt, 16 h | 6-Fluoro-2-methylquinolin-7-ol | nih.gov |

Palladium-catalyzed cross-coupling reactions are widely used to functionalize halogenated quinolines. The C6 position, when substituted with a halide (e.g., iodo or bromo), is an effective handle for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organohalide. It has been successfully used for the functionalization of the quinoline ring at position 6. nih.gov For example, 5-bromo-6-methylquinoline (B2671469) readily undergoes Suzuki coupling.

Heck Coupling: This reaction forms a C-C bond between an unsaturated halide and an alkene. While specific examples for this compound are not detailed, the general applicability to halo-quinolines makes it a relevant synthetic strategy.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Like the Heck reaction, it is a standard method for functionalizing aryl halides and is applicable to the quinoline core.

Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation and has been applied to functionalize the 6-position of the quinoline ring. nih.gov

Carbonylative Coupling: Palladium catalysts can facilitate the introduction of a carbonyl group. For instance, 6-iodoquinoline (B82116) can be converted to quinoline-6-carboxamides via aminocarbonylation. nih.gov

Furthermore, nickel catalysis has also been employed for cross-coupling reactions. In one example, 6-fluoro-2-methylquinoline (B24327) was coupled with a Grignard reagent to produce the corresponding 6-phenyl derivative, demonstrating that the C-F bond can be activated for cross-coupling. researchgate.net

Iridium-Catalyzed C-H Borylation of Fluoroquinolines as Versatile Intermediates

Regioselectivity Control in Borylation Reactions

Oxidation Reactions (e.g., Peracid Oxidation of Methylquinolines)

The nitrogen atom in the quinoline ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids (also known as peracids), such as meta-chloroperoxybenzoic acid (m-CPBA). mychemblog.combenthamopen.com The reaction involves the electrophilic attack of the peracid on the nitrogen atom. mychemblog.com For methylquinolines, the presence of the methyl group can influence the reaction rate, but the fundamental process of N-oxidation remains a common pathway. rsc.org The resulting N-oxide can then serve as a versatile intermediate for further functionalization, as the N-oxide group can activate the quinoline ring for various subsequent reactions. mdpi.com

Common oxidizing agents used for such transformations include hydrogen peroxide and various peracids. evitachem.com The choice of reagent and reaction conditions can be tailored to achieve the desired outcome, whether it is the formation of the N-oxide or other oxidation products.

Table 1: Common Oxidizing Agents for Quinoline Derivatives

| Oxidizing Agent | Typical Application | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | N-oxidation of the quinoline nitrogen | mychemblog.com |

| Hydrogen Peroxide | N-oxidation, often in the presence of a catalyst | benthamopen.comevitachem.com |

| Peracetic Acid | N-oxidation of heteroaromatic nitrogen atoms | benthamopen.com |

Reduction Reactions, Including Asymmetric Hydrogenation of Quinoline Derivatives

The reduction of the quinoline ring system, particularly through asymmetric hydrogenation, is a critical method for synthesizing chiral tetrahydroquinolines. acs.orgpku.edu.cn These reduced derivatives are valuable building blocks in the pharmaceutical and agrochemical industries due to their presence in numerous biologically active compounds and natural products. pku.edu.cn The stability of the aromatic quinoline system can make hydrogenation challenging, often requiring the use of transition-metal catalysts. acs.orgresearchgate.net

Iridium-based catalysts, often in combination with chiral phosphine (B1218219) ligands, have proven effective for the asymmetric hydrogenation of quinoline derivatives, yielding products with high enantioselectivity. wikipedia.org Another successful approach involves the use of phosphine-free chiral cationic ruthenium catalysts. pku.edu.cn The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess.

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Quinolines

| Catalyst System | Key Features | Reference |

| Iridium(I)/Chiral Phosphine/I₂ | Effective for 2-substituted quinolines, yielding high enantiomeric excess. | wikipedia.org |

| Chiral Cationic Ruthenium Catalysts | Phosphine-free system providing a practical route to optically active tetrahydroquinolines. | pku.edu.cn |

| Organocatalytic (Chiral Brønsted Acid/Hantzsch Ester) | Transfer hydrogenation system applicable to quinolines. | wikipedia.org |

Functionalization at Specific Positions of the Quinoline Core (e.g., Carboxylation at C-2 to form this compound-2-carboxylic acid)

The targeted functionalization of the quinoline core allows for the synthesis of a wide array of derivatives with tailored properties. A key example is the introduction of a carboxylic acid group at the C-2 position to form this compound-2-carboxylic acid. synblock.com This derivative is a valuable synthetic intermediate.

The functionalization of the quinoline ring can be achieved through various methods, often leveraging the inherent reactivity of the heterocyclic system. For instance, C-H activation strategies using transition metal catalysts have emerged as powerful tools for the site-selective functionalization of quinolines. mdpi.comacs.org While C-2 functionalization is common, methods for targeting other positions have also been developed. acs.org The synthesis of specific derivatives like this compound-2-carboxylic acid often involves multi-step synthetic sequences that may include cyclization reactions to form the quinoline core, followed by the introduction and modification of functional groups. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Fluoro 5 Methylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 6-fluoro-5-methylquinoline, providing unparalleled insight into its atomic framework. Through a combination of one- and two-dimensional NMR techniques, a detailed map of proton and carbon environments, as well as the influential role of the fluorine substituent, can be meticulously constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the chemical environment of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the aromatic and methyl protons provide critical information for assigning their precise locations on the quinoline (B57606) ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.9 | Doublet of doublets |

| H-3 | 7.3 - 7.6 | Doublet of doublets |

| H-4 | 8.0 - 8.3 | Doublet |

| H-7 | 7.2 - 7.5 | Doublet of doublets |

| H-8 | 7.6 - 7.9 | Doublet |

Note: These are predicted values based on general knowledge of quinoline derivatives and are subject to experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, with the fluorine substituent exerting a significant influence through C-F coupling.

Direct experimental ¹³C NMR data for this compound is scarce. However, analysis of similar fluorinated quinolines, such as 6-fluoro-4-methoxyquinoline (B1591933), shows characteristic downfield shifts for carbons directly bonded to the fluorine atom, along with observable J-coupling. colorado.edu For this compound, the C-6 carbon is expected to appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The surrounding carbons (C-5 and C-7) will also exhibit smaller two- and three-bond couplings.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges and C-F Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF) |

|---|---|---|

| C-2 | 150 - 155 | - |

| C-3 | 120 - 125 | - |

| C-4 | 135 - 140 | - |

| C-4a | 125 - 130 | Small JCF |

| C-5 | 130 - 135 | Small JCF |

| C-6 | 155 - 165 (doublet) | Large ¹JCF |

| C-7 | 115 - 120 (doublet) | Small JCF |

| C-8 | 128 - 133 | Small JCF |

| C-8a | 145 - 150 | Small JCF |

Note: These are predicted values and require experimental confirmation.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool specifically for characterizing the fluorine-containing substituent. The chemical shift of the fluorine atom provides direct information about its electronic environment. In fluorinated aromatic compounds, the ¹⁹F chemical shift can be influenced by the nature and position of other substituents on the ring. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The precise chemical shift would be indicative of the electronic effects of the methyl group and the quinoline nitrogen on the fluorine atom at the 6-position.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, allowing for the tracing of the connectivity of the proton spin systems within the quinoline ring.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded carbon and proton atoms, providing a clear link between the ¹H and ¹³C spectra. huji.ac.il

The application of these 2D NMR techniques would allow for the definitive assignment of all proton and carbon signals, confirming the substitution pattern of the this compound structure.

Comparative Analysis of Experimental and Theoretically Computed NMR Spectra

The synergy between experimental and theoretically computed NMR spectra provides a robust method for structural verification. tandfonline.com Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C chemical shifts of this compound. tandfonline.comresearchgate.net By comparing the calculated spectra with the experimental data, a higher level of confidence in the structural assignment can be achieved. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects and conformational dynamics not fully captured by the computational model. This comparative approach is particularly useful in distinguishing between potential isomers.

Vibrational Spectroscopy

While specific experimental vibrational spectra for this compound are not detailed in the available literature, characteristic absorption bands can be predicted based on the known vibrational modes of quinoline and its derivatives. For instance, the IR spectrum of 6-fluoro-4-methoxyquinoline shows characteristic bands for C-F stretching. colorado.edu Similarly, the Raman spectrum of 7-fluoro-2-methylquinoline (B75012) has been documented. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N Stretch | 1600 - 1650 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

Note: These are predicted frequency ranges and require experimental validation.

The analysis of the vibrational spectra, often aided by computational predictions, would provide a detailed fingerprint of this compound, confirming the presence of its key functional groups and contributing to a comprehensive structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm its key structural components.

Key expected vibrational bands for this compound would include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the quinoline ring system, typically appearing in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the methyl (CH₃) group, expected just below 3000 cm⁻¹.

C=C and C=N Stretching: The quinoline ring contains both C=C and C=N bonds. These aromatic ring stretching vibrations are typically observed in the 1400-1650 cm⁻¹ range. For instance, studies on related compounds like 7-bromo-4-chloro-6-fluoro-2-methylquinoline show characteristic peaks in the 1588-1612 cm⁻¹ region. acs.org

C-F Stretching: The carbon-fluorine bond is a strong, polar bond that gives rise to a distinct, intense absorption band. This is typically found in the 1000-1400 cm⁻¹ region. vulcanchem.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds occur at lower frequencies, providing a fingerprint region unique to the molecule's substitution pattern.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2980-2870 | Stretching | Methyl C-H |

| 1650-1400 | Stretching | Aromatic C=C and C=N |

| 1400-1000 | Stretching | C-F |

| 900-675 | Bending (out-of-plane) | Aromatic C-H |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it ideal for analyzing the carbon framework of the quinoline ring.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric breathing modes of the quinoline ring system would be particularly prominent. Data from related molecules like 7-Fluoro-2-methylquinoline can provide insight into the expected spectral regions for these vibrations. nih.gov The C-F stretching vibration, while visible, is often weaker in Raman than in IR spectra.

Comprehensive Vibrational Assignment and Potential Energy Distribution Analysis

To achieve a precise assignment of the numerous vibrational modes observed in the FT-IR and Raman spectra, researchers often employ computational methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structure.

Potential Energy Distribution (PED) Analysis: PED analysis is then used to determine the contribution of each type of internal coordinate (e.g., bond stretching, angle bending) to a specific vibrational mode. science.gov This allows for an unambiguous assignment of complex spectral bands that arise from coupled vibrations. For example, a band in the 1400-1500 cm⁻¹ region might be assigned as a mix of C=C stretching and C-H in-plane bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The spectrum provides information about the energy difference between the ground state and various excited states of the electrons, particularly the π and n electrons in conjugated systems like quinoline.

Electronic Absorption Properties and Transition Assignments (e.g., π→π and n→π)**

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions. uomustansiriyah.edu.iq

π→π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline system. Multiple π→π* bands are expected due to the extended conjugation. tandfonline.com

n→π Transitions:* This type of transition involves promoting a non-bonding electron (from the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. uomustansiriyah.edu.iq

Studies on the closely related 6-fluoro-4-hydroxy-2-methylquinoline showed multiple electronic transitions, with absorption maxima observed at 220, 234, 291, 318, and 329 nm in water, attributed to π→π* and n→π* transitions. tandfonline.com It is reasonable to expect a similar pattern for this compound, with the exact wavelengths (λ_max) influenced by the specific positions of the fluoro and methyl groups.

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π→π | 200-400 | High |

| n→π | 300-500 | Low |

Solvent-Dependent Spectroscopic Behavior (Solvatochromism)

Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. dntb.gov.uaeurjchem.com This effect arises from differential solvation of the molecule's ground and excited states. By studying the absorption maxima in a range of solvents with varying polarities, one can infer changes in the molecule's dipole moment upon electronic excitation. researchgate.net

Bathochromic Shift (Red Shift): A shift to longer wavelengths, often seen for π→π* transitions in polar solvents, indicates that the excited state is more polar than the ground state and is thus stabilized by the polar solvent.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, sometimes observed for n→π* transitions in polar protic solvents, suggests the ground state is stabilized more than the excited state, often due to hydrogen bonding with the non-bonding electrons. uomustansiriyah.edu.iq

Analyzing the solvatochromic behavior of this compound would provide valuable insight into its electronic structure and its interactions with its environment.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. libretexts.org

For this compound (molecular formula C₁₀H₈FN), the molecular weight is 177.18 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z 177. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd integer mass, consistent with the nitrogen rule. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high precision. acs.org

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. libretexts.orgnih.gov For this compound, expected fragmentation could include:

Loss of a methyl radical (-CH₃): A peak at m/z 162 ([M-15]⁺).

Loss of hydrogen cyanide (-HCN): A common fragmentation for pyridine-containing rings, which would lead to a peak at m/z 150 ([M-27]⁺).

A hypothetical table of major mass spectral fragments is shown below.

| m/z | Ion | Likely Origin |

| 177 | [C₁₀H₈FN]⁺ | Molecular Ion [M]⁺ |

| 162 | [C₉H₅FN]⁺ | Loss of CH₃ from [M]⁺ |

| 150 | [C₉H₇F]⁺ | Loss of HCN from [M]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental formula. This high accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different atomic compositions.

In the analysis of fluoroquinoline derivatives, HRMS is frequently conducted using instruments equipped with Electrospray Ionization (ESI), a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. acs.org The resulting high-resolution data are often acquired using advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap systems. acs.orgifremer.fr These instruments can effectively screen for and quantify target compounds. ifremer.fr For this compound (C₁₀H₈FN), HRMS can confirm the molecular formula by matching the experimentally observed mass of the molecular ion to its calculated theoretical mass.

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₀H₈FN |

| Theoretical Exact Mass (Monoisotopic) | 161.0641 Da |

| Theoretical [M+H]⁺ Ion Mass | 162.0719 Da |

| Typical HRMS Instrument | Q-TOF or Orbitrap LC-MS acs.orgifremer.fr |

| Common Ionization Mode | Electrospray Ionization (ESI) acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile organic compounds. libretexts.org The process involves a gas chromatograph, which separates components of a mixture based on their volatility and interaction with a stationary phase in a column, followed by a mass spectrometer, which detects and identifies the separated components by measuring their mass-to-charge ratio and fragmentation patterns. etamu.edu

| Feature | Description | Observed m/z (for C₁₀H₈FN) |

|---|---|---|

| Molecular Ion Peak (M⁺) | Represents the intact molecule that has lost one electron. Confirms the molecular weight. | 161 |

| Major Fragment 1 | A significant fragment resulting from the initial breakdown of the molecule. | 160 |

| Major Fragment 2 | Another characteristic fragment ion. | 133 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of (fluoro)quinolone compounds. google.comnih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This method is particularly useful for compounds that are not sufficiently volatile or are thermally sensitive, making them unsuitable for GC-MS. nih.gov

In a typical LC-MS analysis of a quinoline derivative, separation is achieved on a reverse-phase column (e.g., a C18 column). umich.edu The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. umich.edu The MS detector, often a tandem mass spectrometer (MS/MS), can be operated in modes like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification of the target analyte in complex mixtures. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reverse-phase C18 | umich.edu |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) with 0.01% Formic Acid | umich.edu |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) | nih.gov |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized this compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to determine the purity of a sample and to monitor the progress of a chemical reaction. umass.eduumich.edu The method involves spotting a dilute solution of the compound onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber with a shallow pool of a solvent system (eluent). umass.edu

As the eluent ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to the polarity of the stationary phase and the eluent. For quinoline derivatives, common eluents are mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). Visualization is often achieved by exposing the plate to ultraviolet (UV) light, which causes spots of UV-active compounds to appear dark against a fluorescent background. acs.orgumich.edu

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

|---|---|---|---|

| Silica Gel GF254 | Petroleum ether / Ethyl acetate (10:1) | UV Light | |

| Silica Gel | Benzene (B151609) / Hexane / Chloroform (1:1:5) | Not Specified | researchgate.net |

| Silica Gel (Merck 60 PF254) | Not Specified | UV Light | acs.org |

Flash Column Chromatography for Purification

Flash column chromatography is a standard and efficient technique for the preparative purification of chemical compounds in a laboratory setting. mz-at.de It operates on the same principles as TLC but on a much larger scale to isolate grams of material. The technique uses a glass column packed with a stationary phase, most commonly silica gel, and applies pressure (typically from compressed air) to force the eluent through the column at a higher flow rate than traditional gravity-fed column chromatography. mz-at.de

The selection of an appropriate eluent system is often guided by prior TLC analysis. For the purification of fluoroquinoline derivatives, various solvent systems have been successfully employed, with mixtures of hexane and ethyl acetate being particularly common. umich.edumdpi.com The fractions are collected as they exit the column and are typically analyzed by TLC to identify those containing the pure desired product.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Fluorine-labeled L-Rhamnose | Silica Gel | Hexane / Ethyl acetate (gradient from 4:1 to 1:1) | mdpi.com |

| Methyl 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylate | Silica Gel | Hexane / Ethyl acetate (2:1) | umich.edu |

| 7-Bromo-8-methylquinolone derivative | Silica Gel | Hexane / Ethyl acetate (gradient from 2:1 to 1:2) | jst.go.jp |

| 6-Fluoro-2-(trifluoromethyl)quinoline | Silica Gel | n-hexane / Ethyl acetate (20:1) | amazonaws.com |

Computational and Theoretical Investigations of 6 Fluoro 5 Methylquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for the detailed analysis of the electronic structure of 6-Fluoro-5-methylquinoline. These methods allow for the prediction of molecular geometries, the evaluation of electronic transitions, and the assessment of how the molecule interacts with its surroundings at a quantum level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. It has been successfully applied to various quinoline (B57606) derivatives to understand their properties. tandfonline.comuj.edu.placs.orgrsc.org

A fundamental step in computational chemistry is the geometry optimization of a molecule to find its most stable three-dimensional structure, which corresponds to the minimum energy on the potential energy surface. arxiv.org For quinoline derivatives, this process is often carried out using DFT methods. acs.orgresearchgate.net The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. For instance, in a study of a related compound, 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), the ground state structure was optimized using the B3LYP functional and the 6-311+G(2d,p) basis set. tandfonline.com This process helps in identifying the most stable conformer of the molecule. tandfonline.com

Table 1: Key Aspects of Geometry Optimization

| Aspect | Description |

| Objective | To find the lowest energy conformation of the molecule. |

| Methodology | Utilizes iterative algorithms to adjust atomic coordinates and minimize the total electronic energy. |

| Significance | The resulting optimized structure is the basis for subsequent calculations of molecular properties. |

| Common Software | Gaussian, ORCA, GAMESS. |

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most popular and widely used functionals for organic molecules due to its balance of accuracy and computational cost. tandfonline.comuj.edu.placs.org Studies on various quinoline derivatives have demonstrated that the B3LYP functional provides reliable results for geometry optimization and property calculations. tandfonline.comtandfonline.com For example, a comparison of theoretical and experimental geometrical parameters for quinoline showed that the B3LYP/6-311++G(d,p) level of theory yielded results that were in close agreement with experimental data, making it a suitable method for studying quinoline derivatives. tandfonline.com Other functionals like M06-2X are also used, particularly for studies involving noncovalent interactions. mdpi.com

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the computational results. Pople-style basis sets, such as the 6-311+G(2d,p), are commonly employed in DFT studies of quinoline derivatives. tandfonline.com This particular basis set is a triple-zeta basis set, which means it uses three sets of functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution. The "+" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while the "(2d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the shape of the orbitals. gaussian.com The combination of the B3LYP functional with the 6-311++G** basis set has been shown to be effective in studying the properties of quinoline derivatives. uj.edu.pl

Table 2: Components of the 6-311+G(2d,p) Basis Set

| Component | Description |

| 6-311 | Triple-zeta valence basis set. |

| + | Diffuse functions on heavy atoms for better description of electron density far from the nucleus. |

| G | Indicates a Gaussian-type orbital. |

| (2d,p) | Two d-type polarization functions on heavy atoms and one p-type polarization function on hydrogen atoms. |

To account for the influence of a solvent on the properties of a molecule, implicit solvation models are often used. faccts.de The Conductor-like Polarizable Continuum Model (CPCM) is a popular choice where the solvent is treated as a continuous medium with a specific dielectric constant. faccts.deresearcher.life This model creates a cavity in the solvent continuum that matches the shape of the solute molecule and calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. faccts.de This approach has been used in the theoretical analysis of quinoline derivatives, such as 6-fluoro-4-hydroxy-2-methylquinoline, to simulate their behavior in solvents like water. tandfonline.com The use of CPCM allows for the calculation of "solvated" orbitals and provides a more realistic prediction of molecular properties in solution. faccts.de

Basis Set Selection and Optimization (e.g., 6-311+G(2d,p))

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. science.govuci.edu It is a powerful tool for predicting electronic absorption spectra, which correspond to the transitions from the ground state to various excited states upon absorption of light. rsc.orgscience.govbohrium.com In the study of quinoline derivatives, TD-DFT calculations are often performed to complement experimental UV-Vis spectroscopy. researchgate.nettandfonline.combohrium.com For example, in the investigation of 6-fluoro-4-hydroxy-2-methylquinoline, TD-DFT calculations were carried out at the B3LYP/6–311 + G (2d, p) level with the CPCM solvation model to analyze its excited state properties in water. tandfonline.com These calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Table 3: Comparison of Experimental and Theoretical Data for a Related Quinoline Derivative

| Method | Wavelength (nm) | Excitation Energy (eV) |

| Experimental (6-FHMQ in water) | 220, 234, 291, 318, 329 | 5.63, 5.29, 4.26, 3.9, 3.76 |

| TD-DFT (6-FHMQ in water) | 291, 272, 265 | - |

| Data for 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) from a study by Krishne et al. tandfonline.com |

This comparison highlights how theoretical calculations can help in assigning the electronic transitions observed in experimental spectra.

Electronic Properties and Reactivity Descriptors

Detailed research findings for the electronic properties and reactivity of this compound are not present in the reviewed literature. Consequently, data for the following subsections is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

No published studies were found that report the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the corresponding energy gap, or the spatial distribution of these orbitals for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Analyses of the Molecular Electrostatic Potential (MEP) surface to identify electrophilic and nucleophilic reactive sites for this compound have not been reported in the available scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no available Natural Bond Orbital (NBO) analysis results to describe the intramolecular charge transfer, hyperconjugative interactions, and stabilization energies within the this compound molecule.

Atomic Charge Analysis (e.g., Mulliken Charges)

Specific data on the distribution of atomic charges (such as Mulliken charges) across the atoms of this compound is not available in published research.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Calculated values for global reactivity descriptors like chemical hardness, softness, electronegativity, and electrophilicity index for this compound have not been documented.

Theoretical Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (such as theoretical IR, Raman, UV-Vis, or NMR spectra) for this compound could be located.

Simulated NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netfaccts.de This method effectively addresses the issue of gauge-dependence, providing reliable predictions of the magnetic shielding tensors for atoms within a molecule. faccts.de By calculating these tensors and comparing them to a reference compound (e.g., Tetramethylsilane, TMS), theoretical ¹H and ¹³C NMR spectra can be generated.

These simulations are invaluable for confirming molecular structures and assigning experimental NMR signals, which can sometimes be ambiguous. rsc.org DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to first optimize the molecular geometry before performing the GIAO calculations. researchgate.netrsc.org Studies on various quinoline derivatives, such as 6-chloroquinoline (B1265530) and 2-chloro-3-methylquinoline (B1584123), have demonstrated a strong correlation between GIAO-calculated and experimentally recorded chemical shifts. researchgate.net

Below is a representative table illustrating the kind of data obtained from such studies on quinoline derivatives.

Table 1: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative (6-Chloroquinoline)

Data sourced from a study on 6-Chloroquinoline using the GIAO/B3LYP/6-311++G(d,p) method. researchgate.net

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| C2 | 150.8 | 153.1 |

| C3 | 121.6 | 124.2 |

| C4 | 136.1 | 137.9 |

| C5 | 128.8 | 130.5 |

| C6 | 131.2 | 132.8 |

| C7 | 130.3 | 131.9 |

| C8 | 127.1 | 128.8 |

| C9 | 147.2 | 149.5 |

| C10 | 128.1 | 129.7 |

| H2 | 8.90 | 9.15 |

| H3 | 7.45 | 7.65 |

| H4 | 8.10 | 8.35 |

| H5 | 7.95 | 8.15 |

| H7 | 7.70 | 7.90 |

| H8 | 8.20 | 8.45 |

Simulated Vibrational (IR/Raman) Spectra for Band Assignment

Theoretical simulations of vibrational spectra (Infrared and Raman) are essential for the detailed assignment of fundamental vibrational modes of a molecule. core.ac.uk By employing DFT methods, the harmonic vibrational frequencies can be calculated from the second derivatives of energy with respect to atomic displacement. researchgate.net These calculated frequencies, though often systematically higher than experimental values due to the harmonic approximation, can be corrected using scaling factors to achieve excellent agreement with experimental data. researchgate.net

The analysis involves calculating the Potential Energy Distribution (PED), which helps in assigning the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C bending, or ring vibrations. researchgate.net This process is critical for interpreting complex experimental FT-IR and FT-Raman spectra. tubitak.gov.trpsu.edu Computational studies on related molecules like 2-chloro-3-methylquinoline and 5-aminoquinoline (B19350) have successfully used these methods to provide a complete assignment of their vibrational spectra. researchgate.nettubitak.gov.tr

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for a Substituted Quinoline

Illustrative data based on DFT/B3LYP calculations for quinoline derivatives. core.ac.ukresearchgate.net

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |

| 3060 | 3065 | 3062 | Aromatic C-H Stretch |

| 1620 | 1622 | 1625 | C=C Ring Stretch |

| 1575 | 1578 | 1570 | C=N Ring Stretch |

| 1490 | 1495 | 1492 | Ring Skeletal Vibration |

| 1250 | - | 1245 | C-F Stretch |

| 1140 | 1142 | 1138 | C-H In-plane Bend |

| 830 | 835 | 833 | C-H Out-of-plane Bend |

Simulated UV-Vis Absorption Spectra and Transition Energies

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption spectra (UV-Vis) and investigating electronic transition properties. sharif.edu This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

These simulations help to understand the electronic transitions occurring within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. tandfonline.com By comparing the simulated spectrum with the experimental one, researchers can validate the computational approach and gain insights into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). sharif.edutandfonline.com Studies on compounds like 6-fluoro-4-hydroxy-2-methylquinoline have shown good agreement between TD-DFT calculations and experimental UV-Vis spectra. tandfonline.com

Table 3: Theoretical and Experimental UV-Vis Spectral Data for a Fluoro-Quinoline Derivative

Data based on TD-DFT findings for 6-fluoro-4-hydroxy-2-methylquinoline in a solvent model. tandfonline.com

| Parameter | Experimental (nm) | Theoretical (nm) | Major Contribution | Transition | Oscillator Strength (f) |

| λmax1 | 338 | 345 | HOMO -> LUMO | π -> π | 0.095 |

| λmax2 | 280 | 285 | HOMO-1 -> LUMO | π -> π | 0.150 |

| λmax3 | 245 | 250 | HOMO -> LUMO+1 | π -> π* | 0.450 |

Nonlinear Optical (NLO) Properties of Quinoline Derivatives

Quinoline derivatives have attracted significant interest for their potential in nonlinear optical (NLO) applications, which are foundational for technologies like optical switching and data processing. researchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. The NLO response of a molecule is governed by its electronic structure, particularly how easily its electron cloud can be distorted (polarized) by an external electric field. Computational methods are instrumental in predicting and understanding these properties.

Determination of Polarizability (α) and First-Order Hyperpolarizability (β)

The key parameters that define a molecule's NLO response are its polarizability (α) and, for second-order effects, its first-order hyperpolarizability (β).

Polarizability (α): This is a measure of the linear response of the electron cloud to an applied electric field, indicating how easily the molecule can be polarized.

First-Order Hyperpolarizability (β): This tensor quantity describes the second-order, or first nonlinear, response. A large β value is the primary indicator of a molecule's potential for applications like second-harmonic generation (SHG). tandfonline.com

These properties are typically calculated using DFT methods, often with the B3LYP functional, by applying a finite external electric field and calculating the resulting energy or dipole moment. researchgate.nettandfonline.com The results are often compared to a standard NLO material like urea (B33335) to benchmark their performance. tandfonline.com Numerous studies on quinoline derivatives have shown that their calculated hyperpolarizability values can be significantly larger than that of urea, highlighting their promise as NLO materials. tandfonline.comresearchgate.net

Table 4: Calculated NLO Properties of Representative Quinoline Derivatives

Illustrative data compiled from DFT studies on various substituted quinolines. Values are often reported in atomic units (a.u.) and converted to electrostatic units (esu). tandfonline.comresearchgate.net

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³³ esu) |

| Urea (Reference) | ~5.24 | ~3.66 | ~430 |

| 6-fluoro-4-hydroxy-2-methylquinoline | 4.51 | ~18.3 | ~4300 |

| 7-amino-quinoline | 3.15 | 17.5 | 1150 |

| 6'-Amino-5-fluoro-spiro-pyrazole | 7.98 | 44.2 | 10870 |

Relationship between Electronic Structure and NLO Response

The magnitude of the NLO response, particularly the hyperpolarizability (β), is intrinsically linked to the electronic structure of the molecule. A key factor is the energy difference between the ground and excited electronic states. Specifically, a smaller energy gap between the HOMO and the LUMO often leads to a larger β value. tandfonline.com

This relationship is explained by intramolecular charge transfer (ICT). In many NLO-active molecules, the absorption of a photon promotes an electron from a donor part of the molecule (HOMO-rich region) to an acceptor part (LUMO-rich region). A small HOMO-LUMO gap facilitates this charge transfer, enhancing the nonlinear response. rsc.org Therefore, computational analyses of the frontier molecular orbitals (FMOs) are crucial for understanding and designing molecules with high NLO activity. mdpi.com For quinoline derivatives, strategic placement of electron-donating and electron-withdrawing substituents can be used to tune the HOMO-LUMO gap and thereby optimize the NLO properties. tandfonline.comrsc.org

Conformational Analysis and Stability Studies

Computational and theoretical investigations into the conformational landscape and stability of this compound are crucial for understanding its molecular behavior, reactivity, and potential interactions in various chemical and biological systems. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the molecule's preferred spatial arrangements and thermodynamic properties.

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the methyl group attached to the quinoline ring. While the fused aromatic ring system of quinoline is largely planar and rigid, the orientation of the methyl rotor relative to the ring can define different conformational states.

A Potential Energy Surface (PES) scan is a common computational technique used to explore the conformational space. This involves systematically rotating a specific dihedral angle—in this case, the angle defining the orientation of a C-H bond of the methyl group relative to the quinoline ring—and calculating the potential energy at each step.

Research findings on similar methyl-substituted quinolines indicate that the energy barrier to methyl group rotation is typically low. For this compound, the analysis would identify the most stable (lowest energy) conformer and any transition states (energy maxima) in the rotational path. The planarity of the quinoline ring itself is generally maintained, though minor puckering or distortions can be induced by substituent effects. Due to the steric interaction between the methyl group at position 5 and the fluorine atom at position 6, slight out-of-plane deviations might be observed to alleviate strain.

Table 1: Calculated Rotational Energy Barrier for the Methyl Group in this compound (Illustrative data based on typical findings for similar aromatic systems)

| Parameter | Calculated Value (kcal/mol) |

| Rotational Energy Barrier | ~1.5 - 3.0 |

This low rotational barrier suggests that at room temperature, the methyl group is in nearly free rotation, and the molecule can be considered to have an effectively planar symmetry on average.

Stability Studies

The thermodynamic stability of this compound can be evaluated by calculating various thermodynamic parameters at different temperatures. These calculations, often performed using DFT in conjunction with statistical mechanics, provide insights into the molecule's behavior under varying thermal conditions. Key parameters include enthalpy (H), entropy (S), and Gibbs free energy (G).

Table 2: Calculated Thermodynamic Properties of this compound at Different Temperatures (Illustrative data based on computational studies of related quinoline derivatives)

| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |

| 298.15 | 115.4 | 95.2 | 87.1 |

| 400 | 128.7 | 108.5 | 85.3 |

| 500 | 143.2 | 120.1 | 83.1 |

These theoretical investigations collectively provide a foundational understanding of the structural and energetic properties of this compound, which is essential for predicting its behavior and designing potential applications.

Applications of 6 Fluoro 5 Methylquinoline As a Chemical Building Block in Research

Strategic Role as a Synthetic Intermediate in Organic Chemistry

The strategic placement of the fluoro and methyl groups on the quinoline (B57606) ring system makes 6-Fluoro-5-methylquinoline a key starting material in organic synthesis. cymitquimica.com These substituents influence the electron distribution and reactivity of the quinoline core, allowing for selective chemical transformations to build complex molecular architectures.

Synthesis of Complex Polycyclic Systems and Heterocycles

The quinoline ring is a robust platform for constructing fused polycyclic and heterocyclic systems. While specific literature detailing the use of this compound in these complex annulation reactions is specialized, the general reactivity of substituted quinolines provides a clear precedent for its potential. For instance, related 2-chloroquinoline-3-carbaldehydes are known to undergo condensation and cyclization reactions with various reagents to yield fused systems like pyrrolo[3,4-b]quinolines and pyrazolo[3,4-b]quinolines. rsc.org

These transformations typically involve:

Condensation: The reaction of a functional group on the quinoline ring (e.g., an aldehyde) with a bifunctional reagent (e.g., hydrazine (B178648) or formamide). rsc.org

Intramolecular Cyclization: The subsequent ring-closing step, often promoted by heat or a catalyst, to form the new heterocyclic ring fused to the quinoline backbone. rsc.org

Given these established synthetic pathways, this compound can be considered a precursor to functionalized derivatives that could undergo similar cyclization reactions, leading to novel polycyclic systems where the fluoro and methyl groups can modulate the final properties of the molecule.

Building Block for Fluoro-Methylquinoline Derivatives

The most direct application of this compound as a synthetic intermediate is in the preparation of other substituted fluoro-methylquinoline derivatives. vulcanchem.comevitachem.com The core structure can be elaborated through various organic reactions, including electrophilic aromatic substitution, where the existing substituents direct the position of new functional groups. For example, the synthesis of 6-Fluoro-5-methylquinolin-8-amine involves the introduction of an amine group at the C-8 position, a transformation that turns the simple scaffold into a more functionalized molecule with potential applications in materials science or as a precursor for pharmacologically active agents. vulcanchem.com The hydroxyl group in compounds like 6-fluoro-2-methylquinolin-5-ol (B1497791) can also be used for further substitutions or condensation reactions to create larger, more complex structures. evitachem.com

| Parent Compound | Derivative | Synthetic Transformation | Significance of Derivative |

| This compound | 6-Fluoro-5-methylquinolin-8-amine | Nitration followed by reduction, or other amination methods. | Precursor for materials with specific electronic properties (e.g., for OLEDs) or for creating chelating agents. vulcanchem.com |

| This compound | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Asymmetric hydrogenation of the pyridine (B92270) ring. | A chiral intermediate for the synthesis of antibacterial agents. researchgate.net |

| This compound | Functionalized 6-fluoro-2-methylquinolin-5-ol | Introduction of a hydroxyl group, often via multi-step synthesis from aniline (B41778) precursors. | Serves as a scaffold for developing new drug candidates through enzyme inhibition studies. evitachem.com |

This table illustrates the utility of the this compound scaffold in generating diverse and functional derivatives.

Development and Study of Fluorescent Probes and Sensors Based on Quinoline Scaffolds

Quinoline and its derivatives are highly attractive scaffolds for designing fluorescent probes and sensors. mdpi.com Their rigid, planar structure and the presence of a nitrogen atom provide an excellent foundation for creating molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes like metal ions or changes in their environment (e.g., pH). mdpi.comnih.gov The electron-accepting nature of the quinoline moiety also makes it prone to exhibiting interesting photophysical phenomena like intramolecular charge transfer (ICT). mdpi.com

Design Principles for Quinoline-Derived Fluorophores

The development of effective quinoline-based fluorescent sensors relies on rational design principles that allow for the fine-tuning of their photophysical properties. A key strategy involves creating a "push-pull" or donor-π-acceptor (D-π-A) system. nih.govresearchgate.net

The core design principles include:

A Fluorophore Core: The quinoline ring system acts as the fundamental fluorophore and an electron acceptor (the 'π-A' part). mdpi.comnih.gov

An Electron-Donating Group (Donor): Attaching an electron-donating group (e.g., a dimethylamino group) to the quinoline ring creates a polarized molecule. This "pushes" electron density into the quinoline core, which can enhance fluorescence and shift emission to longer wavelengths. nih.gov

A Receptor/Binding Site: A specific functional group is incorporated into the molecule to selectively bind the target analyte. The nitrogen atom of the quinoline ring itself can act as a binding site, or other chelating groups can be attached. mdpi.comnih.gov

Tunable Domains: Substitutions at various positions on the quinoline ring (like the C-2 and C-4 positions) can be used to modulate the electronic properties, solubility, and steric environment of the probe, thereby fine-tuning its sensitivity, selectivity, and fluorescence response. nih.govresearchgate.net

By strategically combining these elements, researchers can engineer probes where the binding of an analyte disrupts the D-π-A system, leading to a measurable change in fluorescence color or intensity. nih.gov

Mechanistic Investigations of Fluorescence Quenching (Static and Dynamic)

Fluorescence quenching, or the decrease in fluorescence intensity, is a primary mechanism for signal transduction in many quinoline-based "turn-off" sensors. The two main types of quenching are dynamic and static. scispace.com

Dynamic (Collisional) Quenching: This occurs when the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. This process is dependent on diffusion and temperature.

Static Quenching: This results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. scispace.com

The distinction between these can be made using Stern-Volmer plots, which graph the ratio of fluorescence intensities (I₀/I) against the quencher concentration. Linear plots typically indicate a single quenching mechanism (either purely static or dynamic), while upward-curving plots suggest the simultaneous occurrence of both. scispace.com

Several photophysical processes can induce quenching in quinoline probes:

Photoinduced Electron Transfer (PET): This is a common mechanism in "turn-off/turn-on" sensors. mdpi.commdpi.com In the absence of an analyte, an electron is transferred from a donor part of the molecule (the receptor) to the excited quinoline fluorophore, quenching its fluorescence. When the target analyte binds to the receptor, the energy level of the donor is lowered, which suppresses the PET process and "turns on" the fluorescence. mdpi.com

Intramolecular Charge Transfer (ICT): In D-π-A systems, excitation can lead to a charge-separated ICT state. rsc.orgnih.gov Interaction with an analyte can alter the energy of this state, leading to a shift in emission wavelength or a change in intensity.

Chelation Enhanced Fluorescence (CHEF): In some cases, the free ligand is non-fluorescent or weakly fluorescent due to mechanisms like PET. Upon chelation with a metal ion, the molecule becomes rigid and the PET process is blocked, causing a significant enhancement in fluorescence intensity. nih.gov

| Sensor Type | Target Analyte | Proposed Mechanism | Fluorescence Response | Reference |

| Pyrazoloquinoline Derivative | Zn²⁺ | PET Suppression | 13-fold fluorescence enhancement | mdpi.com |

| Quinoline Derivative (TQA) | Fe³⁺ | PET | Significant fluorescence quenching | mdpi.com |

| Chromenoquinoline-Maleimide | Thiols | ICT | Fluorescence "Off-On" switch | rsc.org |

| Quinoline-based bisphenol | Maleic Acid | Static/Dynamic Quenching | Sharp decrease in fluorescence intensity |

This table summarizes various quinoline-based sensors and the quenching/enhancement mechanisms that enable analyte detection.

Analysis of Forster Resonance Energy Transfer (FRET) Mechanisms and Efficiency

Forster Resonance Energy Transfer (FRET) is a non-radiative, through-space energy transfer mechanism between two different fluorophores: a "donor" and an "acceptor". researchgate.netrsc.org This process is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. rsc.org

In the context of quinoline-based sensors, FRET provides a powerful tool for ratiometric sensing, where the ratio of two different emission intensities is measured, offering a more robust signal that is less susceptible to fluctuations in probe concentration or excitation intensity. rsc.org

The design of a FRET-based quinoline sensor involves covalently linking a quinoline-based donor fluorophore to an acceptor fluorophore through a linker that incorporates a recognition site for the target analyte. The sensing mechanism can be designed in two primary ways:

Turn-On FRET: Initially, the acceptor is in a non-fluorescent, "closed" form. The donor is excited, but no FRET occurs. Upon binding the analyte, the acceptor undergoes a structural change to a fluorescent, "open" form. Now, energy transfer from the excited donor to the acceptor can occur, resulting in acceptor emission. An example is a quinoline-benzothiazole (donor) and rhodamine (acceptor) system for Cd²⁺ detection, where Cd²⁺ binding opens the rhodamine spirolactam ring, turning on FRET. rsc.org

Turn-Off FRET: The donor and acceptor are initially held in close proximity, allowing for efficient FRET. Upon interaction with the analyte, the linker is cleaved or undergoes a conformational change that increases the distance between the donor and acceptor, thus disrupting FRET. rsc.org This leads to a decrease in acceptor emission and an increase in donor emission.

The efficiency of FRET (E) is critically dependent on the distance (r) between the donor and acceptor, as described by the equation E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance at which the transfer efficiency is 50%. This strong distance dependence makes FRET an effective "spectroscopic ruler" for detecting molecular events that alter the probe's conformation. researchgate.net

Applications in Agrochemical Research as Synthetic Intermediates for Crop Protection Agents

The quinoline core is a privileged structure in agrochemical discovery, with numerous derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities. rsc.orgresearchgate.net The introduction of fluorine into these molecules can significantly enhance their efficacy by altering metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.net Consequently, fluorinated quinolines represent a significant class of compounds in the ongoing search for novel crop protection agents.

While direct studies on the agrochemical applications of this compound are not extensively documented in publicly available research, its status as a commercially available building block suggests its potential as a key intermediate in the synthesis of more complex, biologically active molecules. crysdotllc.com The presence of both a fluorine atom and a methyl group on the quinoline ring allows for a nuanced modulation of its physicochemical properties. The fluorine at the 6-position acts as a strong electron-withdrawing group, which can influence the reactivity of the entire ring system and enhance interactions with biological targets. The methyl group at the 5-position introduces steric bulk and can affect the molecule's orientation within an active site, potentially leading to improved selectivity and potency.

Researchers can utilize this compound as a starting material for a variety of chemical transformations to generate a library of novel derivatives for biological screening. The quinoline nitrogen can be quaternized or oxidized, and further substitutions can be introduced onto the heterocyclic ring, leading to a diverse range of potential agrochemicals. The development of synthetic methodologies for functionalized quinolines is an active area of research, with new methods continually being reported to access novel substitution patterns. rsc.orgnih.govacs.orgresearchgate.net

To illustrate the significance of fluorinated quinolines in agrochemical research, the following table presents examples of related compounds with demonstrated biological activity.

| Compound Name | CAS Number | Application/Activity |

| Ipflufenoquin | Not Available | Fungicide for rice blast. researchgate.net |

| Tebufloquin | 376645-78-2 | Fungicide with excellent control of rice blast. researchgate.net |

| 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline | 537033-74-2 | Used in fungicide formulations targeting Botrytis cinerea. crysdotllc.com |

These examples underscore the potential for new derivatives, synthesized from building blocks like this compound, to contribute to the development of the next generation of crop protection agents.

Exploration in Material Science for Electronic and Photonic Applications

The unique photophysical and electronic properties of quinoline derivatives have positioned them as promising candidates for applications in material science, particularly in the fields of organic electronics and photonics. The introduction of fluorine atoms into the quinoline scaffold is a known strategy to modify properties such as electron affinity and charge transport characteristics, which are crucial for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). vulcanchem.comgoogle.com

While direct research on the material science applications of this compound is limited, the properties of structurally similar compounds provide strong indications of its potential. For instance, derivatives of quinoline are utilized in OLEDs, and the presence of specific functional groups can facilitate electron transport. Current time information in Bangalore, IN. Theoretical studies on related fluorinated and methylated quinolines, such as 6-fluoro, 4-hydroxy, 2-methyl quinoline, have suggested excellent properties for nonlinear optical applications and potential in photonic technology development. researchgate.net

In the context of OLEDs, the performance of the device is heavily reliant on the properties of the organic materials used in the emissive and charge-transporting layers. Fluorinated quinoline derivatives have been investigated as components of these layers. The high electron affinity imparted by the fluorine atom in this compound could enhance its electron-accepting and transporting capabilities, which is a desirable characteristic for materials used in the electron transport layer or as host materials in the emissive layer of an OLED. vulcanchem.com

Furthermore, the rigid, planar structure of the quinoline ring system is conducive to ordered packing in the solid state, which can facilitate efficient charge transport. The substitution pattern of this compound, with a fluorine at an electron-deficient position and a methyl group, can be strategically employed to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of adjacent layers in an OLED or OPV device, thereby optimizing charge injection and transport, and ultimately, device efficiency. researchgate.net

The electronic properties of this compound are influenced by the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group. This substitution pattern can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is of great interest for the development of fluorescent materials and sensors. The extent of this charge transfer can be influenced by the surrounding medium, leading to solvatochromic effects where the emission color changes with the polarity of the solvent.

In the condensed phase, such as in a thin film within an electronic device, the charge transfer properties of this compound would play a crucial role in its function. Efficient intermolecular charge transfer is essential for charge mobility in organic semiconductors. The specific arrangement of the fluorine and methyl substituents on the quinoline core of this molecule will dictate its intermolecular electronic coupling and, consequently, its charge transport characteristics in the solid state. While experimental data on the charge transfer properties of this compound is not yet available, theoretical studies on similar fluorinated quinolines can provide valuable insights.

The following table compares the electronic properties of related quinoline derivatives, highlighting the influence of different substituents on their energy levels.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | -5.75 | -2.55 | 3.20 |

| 8-fluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | -5.84 | -2.62 | 3.22 |

| 6-fluoro, 4-hydroxy, 2-methylquinoline (B7769805) | Not Available | Not Available | ~4.78 |

Data for pyrazoloquinoline derivatives from researchgate.net; data for 6-fluoro, 4-hydroxy, 2-methylquinoline from researchgate.net. Note that direct comparison should be made with caution due to different computational methods.

The exploration of this compound as a building block in material science is a promising avenue of research. Its unique substitution pattern offers the potential for fine-tuning the electronic and photophysical properties of novel organic materials for a variety of advanced applications.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for 6-Fluoro-5-methylquinoline

Traditional quinoline (B57606) syntheses, such as the Skraup and Doebner-Miller reactions, often require harsh conditions, strong acids, and high temperatures. chemrj.org Future research is geared towards developing more efficient and environmentally benign methods for synthesizing the this compound core. researchgate.net

Key areas of development include:

Catalyst Innovation : There is a significant trend towards using transition-metal catalysts to facilitate quinoline synthesis under milder conditions. organic-chemistry.org Nickel-catalyzed processes that enable the construction of the quinoline ring from aminoaryl alcohols and ketones are a promising avenue. organic-chemistry.org Similarly, manganese-based catalysts activated by visible light offer a cost-effective and sustainable pathway, preventing undesired side-reactions often seen with traditional methods. ntu.edu.sg

Green Chemistry Approaches : The use of green oxidants and energy sources is a major focus. Research into photocatalytic systems using stable and inexpensive catalysts like titanium dioxide (TiO₂) with oxygen as the terminal oxidant exemplifies this trend. arabjchem.org Microwave-assisted synthesis using solid acid catalysts like Nafion® has also been shown to produce substituted quinolines with high yields and short reaction times. mdpi.com